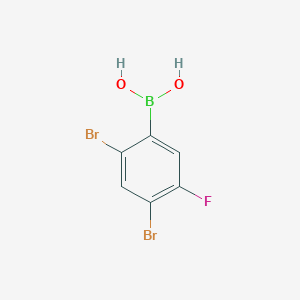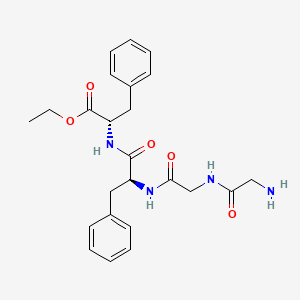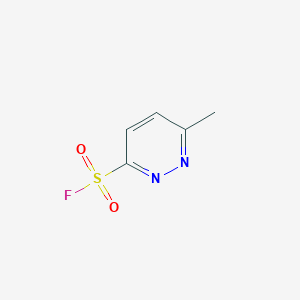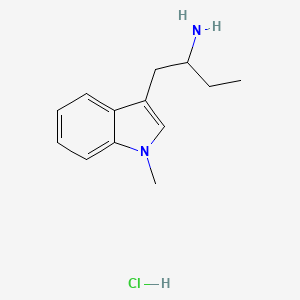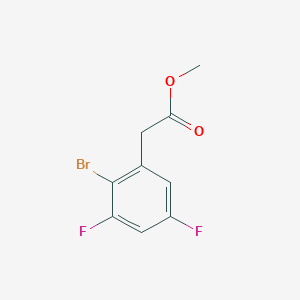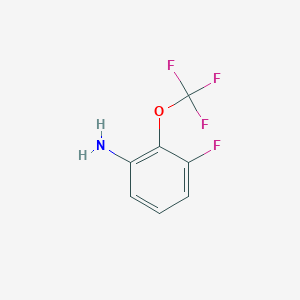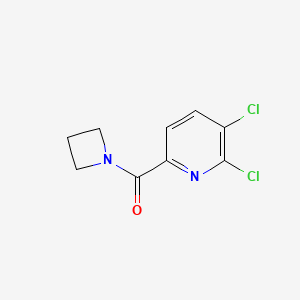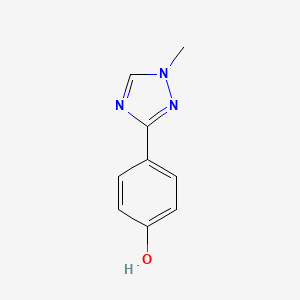
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Vue d'ensemble
Description
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol, also known as MTRP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Application 1: Anticancer Agents
- Summary of Application: 1,2,4-triazole derivatives, including 4-(1H-1,2,4-triazol-1-yl)phenol, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line . Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Application 2: Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Summary of Application: The synthesis of differentially-functionalized 1,2,4-triazoles, including 4-(1H-1,2,4-triazol-1-yl)phenol, has been explored .
- Methods of Application: The triazoles were prepared under specific conditions, confirming that the methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Results: The established route was generalized, and several triazoles were prepared under the described conditions .
Application 3: Antimicrobial Agents
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been found to exhibit antimicrobial activity . They have been used in the development of new antibacterial agents to combat multidrug-resistant pathogens .
- Methods of Application: The triazole compounds are synthesized and their antimicrobial activity is evaluated using standard microbiological techniques .
- Results: Triazole-containing drugs have been found to be effective against a variety of bacterial pathogens .
Application 4: Antioxidant Agents
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been found to exhibit antioxidant activity . They have potential therapeutic applications in conditions associated with oxidative stress .
- Methods of Application: The antioxidant activity of these compounds is typically evaluated using in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation .
- Results: Several triazole compounds have been found to exhibit significant antioxidant activity .
Application 5: Antifungal Agents
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been found to exhibit antifungal activity . They have been used in the development of new antifungal agents to combat multidrug-resistant pathogens .
- Methods of Application: The triazole compounds are synthesized and their antifungal activity is evaluated using standard microbiological techniques .
- Results: Triazole-containing drugs have been found to be effective against a variety of fungal pathogens .
Application 6: Antidepressant Agents
- Summary of Application: Triazole compounds, including 1,2,4-triazole derivatives, have been found to exhibit antidepressant activity . They have potential therapeutic applications in conditions associated with depression .
- Methods of Application: The antidepressant activity of these compounds is typically evaluated using in vitro assays that measure their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine .
- Results: Several triazole compounds have been found to exhibit significant antidepressant activity .
Propriétés
IUPAC Name |
4-(1-methyl-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFWHBLQZCIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-1,2,4-triazol-3-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)
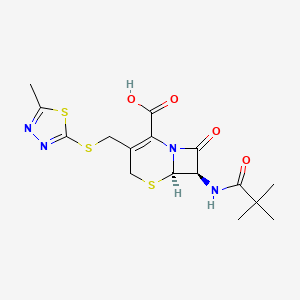
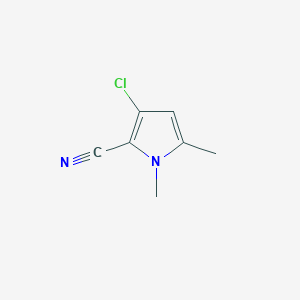
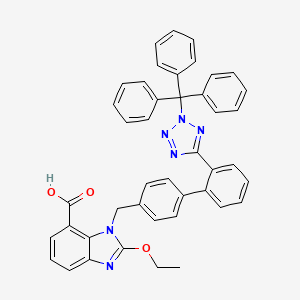
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)
